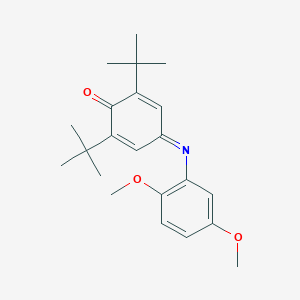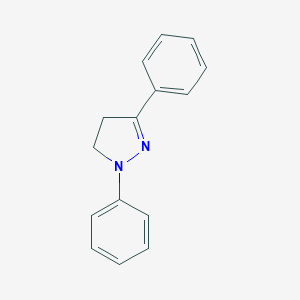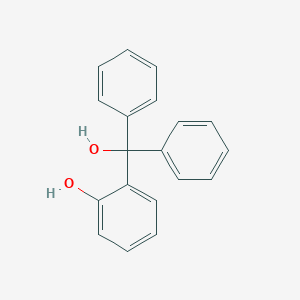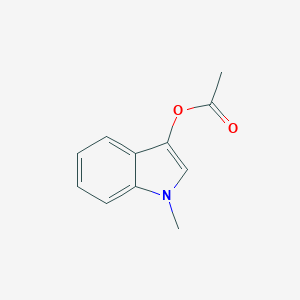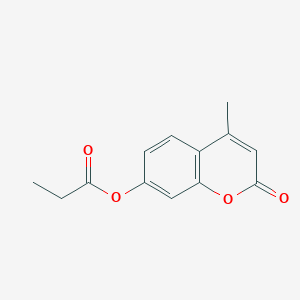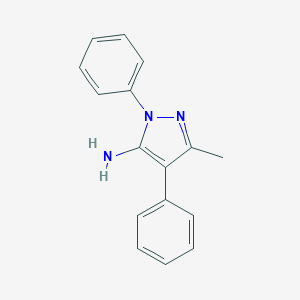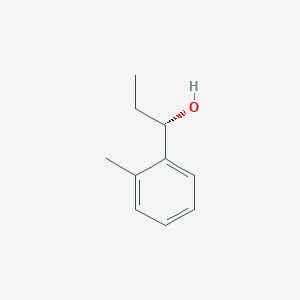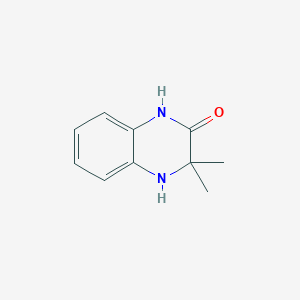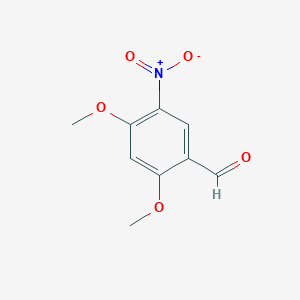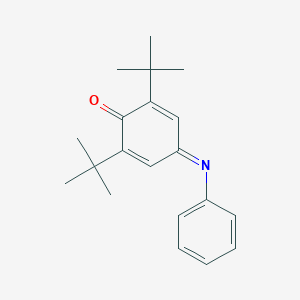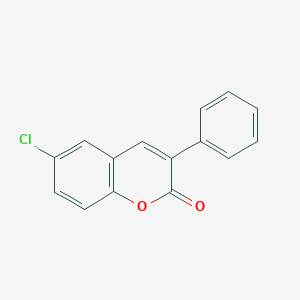
3-nitro-9-isopropyl-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-nitro-9-isopropyl-9H-carbazole, also known as NIC, is a synthetic compound that has gained significant attention in the scientific research community due to its unique chemical properties and potential applications. NIC is a nitrogen-containing heterocyclic compound that belongs to the carbazole family.
Aplicaciones Científicas De Investigación
3-nitro-9-isopropyl-9H-carbazole has been found to have a wide range of potential applications in scientific research. One of the most significant applications is in the field of organic electronics. 3-nitro-9-isopropyl-9H-carbazole has been used as a building block in the synthesis of organic semiconductors, which have potential applications in electronic devices such as solar cells, light-emitting diodes, and field-effect transistors.
3-nitro-9-isopropyl-9H-carbazole has also been investigated for its potential as a photosensitizer in photodynamic therapy (PDT). PDT is a non-invasive cancer treatment that involves the use of a photosensitizer, which is activated by light to produce reactive oxygen species that can kill cancer cells. 3-nitro-9-isopropyl-9H-carbazole has been found to have high photodynamic activity and could be a promising candidate for PDT.
Mecanismo De Acción
The mechanism of action of 3-nitro-9-isopropyl-9H-carbazole is not fully understood, but it is believed to involve the interaction of 3-nitro-9-isopropyl-9H-carbazole with specific receptors or enzymes in cells. 3-nitro-9-isopropyl-9H-carbazole has been found to interact with the aryl hydrocarbon receptor (AhR), which is involved in the regulation of gene expression and cellular metabolism. 3-nitro-9-isopropyl-9H-carbazole has also been found to inhibit the activity of certain enzymes such as cytochrome P450, which are involved in the metabolism of drugs and other xenobiotics.
Biochemical and Physiological Effects:
3-nitro-9-isopropyl-9H-carbazole has been found to have a range of biochemical and physiological effects. In vitro studies have shown that 3-nitro-9-isopropyl-9H-carbazole can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. 3-nitro-9-isopropyl-9H-carbazole has also been found to have anti-inflammatory and antioxidant properties, which could make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-nitro-9-isopropyl-9H-carbazole for lab experiments is its relatively simple synthesis method. 3-nitro-9-isopropyl-9H-carbazole can be synthesized in high yield and purity, which makes it a cost-effective option for research. However, one limitation of 3-nitro-9-isopropyl-9H-carbazole is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on 3-nitro-9-isopropyl-9H-carbazole. One area of interest is the development of 3-nitro-9-isopropyl-9H-carbazole-based organic semiconductors for use in electronic devices. Another area of interest is the investigation of 3-nitro-9-isopropyl-9H-carbazole as a potential photosensitizer for PDT. Additionally, further research is needed to fully understand the mechanism of action of 3-nitro-9-isopropyl-9H-carbazole and its potential applications in the treatment of cancer and other diseases.
Propiedades
Número CAS |
22130-02-5 |
|---|---|
Nombre del producto |
3-nitro-9-isopropyl-9H-carbazole |
Fórmula molecular |
C15H14N2O2 |
Peso molecular |
254.28 g/mol |
Nombre IUPAC |
3-nitro-9-propan-2-ylcarbazole |
InChI |
InChI=1S/C15H14N2O2/c1-10(2)16-14-6-4-3-5-12(14)13-9-11(17(18)19)7-8-15(13)16/h3-10H,1-2H3 |
Clave InChI |
KNNXKGZUJSXAJQ-UHFFFAOYSA-N |
SMILES |
CC(C)N1C2=C(C=C(C=C2)[N+](=O)[O-])C3=CC=CC=C31 |
SMILES canónico |
CC(C)N1C2=C(C=C(C=C2)[N+](=O)[O-])C3=CC=CC=C31 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Methoxyphenyl)ethanone [1-(4-methoxyphenyl)ethylidene]hydrazone](/img/structure/B188463.png)
